Cas no 481-29-8 (Epiandrosterone)
Epiandrosterone Chemical and Physical Properties
Names and Identifiers
-
- 3BETA-HYDROXY-5ALPHA-ANDROSTAN-17-ONE
- 3BETA-HYDROXYETIOALLOCHOLAN-17-ONE
- 3-HYDROXY-10,13-DIMETHYLHEXADECAHYDROCYCLOPENTA[A]PHENANTHREN-17-ONE
- (3S,5S,8R,9S,10S,13S,14S)-3-HYDROXY-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA[A]PHENANTHREN-17-ONE
- 5A-ANDROSTAN-3B-OL-17-ONE
- 5ALPHA-ANDROSTAN-3BETA-OL-17-ONE
- EPIANDROSTERONE
- EPLANDROSTERONE
- TRANS-ANDROSTERONE
- (3S,5S,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
- 3beta-Androsterone
- 3-Epiandrosterone
- 3-Hydroxyandrostan-17-one
- 5alpha-Androstan-17-one, 3beta-hydroxy-
- 5-Epiandrosterone-17-one
- Androstan-17-one, 3-hydroxy-, (3beta,5alpha)-
- Androsterone, (3beta)-
- Androsterone, epi-
- Androsterone, trans-
- 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE
- EPIANDROSTERONE(RG)
- (+)-Epiandrosterone
- 3b-Androsterone
- 3β-Androsterone
- D-epiandrosterone
- epiandrosteron
- iso-Androsterone
- METHYL MASTERDROL
- Isoandrosterone
- epi-andosterone
- QGXBDMJGAMFCBF-LUJOEAJASA-N
- 8TR252Z538
- ST072176
- epi-Androsterone
- C19H3
- HMS2235I04
- HMS3713G22
- Prestwick0_000440
- (1S,2S,5S,7S,11S,15S,10R)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0<2,7>.0<11, 15>]heptadecan-14-one
- SMR000718744
- SR-01000837513
- AKOS001582886
- CCG-220440
- A827476
- s2832
- (3beta, 5alpha)-androstan-3-ol- 17-one
- (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- HY-I0352
- E0374
- NS00067046
- 3beta-Hydroxy-androstan-17-one
- EC 207-563-3
- EpiA
- W-106055
- 3.beta.-Hydroxy-5.alpha.-androstan-17-one
- 481-29-8
- NS00124666
- BBL030012
- A-androsterone)
- BSPBio_000460
- HMS1569G22
- BPBio1_000506
- SPBio_002399
- D95819
- Prestwick2_000440
- AS-13045
- Q5382412
- Prestwick1_000440
- LMST02020023
- MLS000563092
- STK801866
- EINECS 207-563-3
- NSC 93996
- AOX
- Prestwick3_000440
- CHEBI:541975
- SR-01000837513-2
- NSC-93996
- UNII-8TR252Z538
- MLS001333977
- C07635
- 3
- MLS002153812
- Epiandrosterone?
- BDBM50236240
- HMS3884L18
- Epiandrosterone 100 microg/mL in Acetonitrile
- A-androsterone;EpiA
- HMS2096G22
- MFCD00064134
- AC-16141
- Androstan-17-one, 3-hydroxy-, (3b,5a)-
- DTXSID20289698
- 3-Androsterone;trans-Androsterone;iso-Androsterone
- Epiandrosterone (1mg/mL in Acetonitrile)
- SCHEMBL295167
- CHEMBL272195
- NCGC00142619-04
- 3-beta-Hydroxy-5-alpha-androstan-17-one
- EPIANDROSTERONE [MI]
- MLS001333976
- Epiandrosterone (3
- NCGC00142619-02
- MLS001304190
- CS-5183
- Prestwick_699
- (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- (3beta,5alpha)-3-hydroxyandrostan-17-one
- Epiandrosterone
-
- Inchi: 1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
- InChI Key: QGXBDMJGAMFCBF-LUJOEAJASA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C1([H])[H])C([H])([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])([H])C([C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H])=O
Computed Properties
- Exact Mass: 290.22500
- Monoisotopic Mass: 290.224580195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Powder
- Density: 1.0320 (rough estimate)
- Melting Point: 171-177 ºC
- Boiling Point: 372.52°C (rough estimate)
- Flash Point: 176.4±21.3 °C
- Refractive Index: 1.4709 (estimate)
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(172.15 mM;Need ultrasonic)H2O : < 0.1 mg/mL(insoluble)
- Water Partition Coefficient: Almost insoluble
- PSA: 37.30000
- LogP: 3.95910
- Solubility: Almost insoluble
- Merck: 3609
- Specific Rotation: 91 º (c=1, CH3OH)
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
Epiandrosterone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:21
- Safety Term:S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Epiandrosterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S2832-10mM (1mL in DMSO) |
Epiandrosterone |
481-29-8 | 99.27% | 10mM (1mL in DMSO) |
¥2885.03 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S2832-25mg |
Epiandrosterone |
481-29-8 | 99.27% | 25mg |
¥794.63 | 2022-04-26 | |
| Chemenu | CM253139-25g |
trans-Androsterone |
481-29-8 | 98% | 25g |
$122 | 2021-06-15 | |
| Chemenu | CM253139-100g |
trans-Androsterone |
481-29-8 | 98% | 100g |
$337 | 2021-06-15 | |
| ChemScence | CS-5183-500mg |
Epiandrosterone |
481-29-8 | ≥98.0% | 500mg |
$50.0 | 2021-09-02 | |
| ChemScence | CS-5183-1g |
Epiandrosterone |
481-29-8 | ≥98.0% | 1g |
$60.0 | 2021-09-02 | |
| ChemScence | CS-5183-5g |
Epiandrosterone |
481-29-8 | ≥98.0% | 5g |
$70.0 | 2021-09-02 | |
| ChemScence | CS-5183-10g |
Epiandrosterone |
481-29-8 | ≥98.0% | 10g |
$110.0 | 2021-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AT877-200mg |
Epiandrosterone |
481-29-8 | 98% | 200mg |
¥61.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AT877-1g |
Epiandrosterone |
481-29-8 | 98% | 1g |
¥155.0 | 2022-07-28 |
Epiandrosterone Suppliers
Epiandrosterone Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Androstane steroids Androgens and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on Epiandrosterone
Comprehensive Guide to Epiandrosterone (CAS No. 481-29-8): Benefits, Mechanisms, and Modern Applications
Epiandrosterone (CAS No. 481-29-8), a naturally occurring steroid metabolite, has garnered significant attention in recent years for its potential health and performance-enhancing benefits. Often referred to as a "prohormone," this compound is a derivative of dehydroepiandrosterone (DHEA) and plays a crucial role in the body's hormonal balance. With growing interest in natural alternatives to support vitality, muscle growth, and metabolic health, Epiandrosterone has become a focal point for researchers and health enthusiasts alike.
The chemical structure of Epiandrosterone (CAS No. 481-29-8) classifies it as a 3β-hydroxy steroid, distinguishing it from its isomer, androsterone. This subtle structural difference influences its biological activity, particularly its interaction with androgen receptors. Unlike synthetic anabolic agents, Epiandrosterone is considered a mild modulator, making it a subject of interest for those seeking balanced hormonal support without extreme side effects.
One of the most frequently asked questions about Epiandrosterone is its role in muscle growth and recovery. Studies suggest that it may indirectly support protein synthesis by influencing testosterone metabolism. While not a direct muscle builder like synthetic steroids, its ability to optimize hormonal environments has made it popular among athletes and fitness professionals. Searches for "Epiandrosterone for lean muscle" or "natural testosterone booster" often highlight this compound as a potential adjunct to training regimens.
Another trending topic is the connection between Epiandrosterone and metabolic health. Emerging research explores its impact on lipid metabolism and insulin sensitivity, aligning with the broader public interest in "hormones and weight management." Users frequently search for terms like "Epiandrosterone fat loss" or "steroid metabolites and metabolism," reflecting curiosity about its non-performance-related benefits.
The supplement industry has also embraced Epiandrosterone (CAS No. 481-29-8) as a key ingredient in "anti-aging formulations." Its potential to modulate cortisol levels and support adrenal function resonates with consumers exploring "natural longevity solutions." Laboratory analyses often detect it in "adrenal support supplements" or "DHEA-based products," further cementing its reputation in wellness circles.
Safety and legality are common concerns surrounding Epiandrosterone. Unlike banned substances, it remains unclassified as a controlled compound in most jurisdictions, but users are advised to consult healthcare providers before use. Queries like "Is Epiandrosterone safe?" or "Epiandrosterone side effects" dominate forums, emphasizing the need for evidence-based discussions.
From a biochemical perspective, Epiandrosterone's conversion pathways are complex. It serves as a precursor to 5α-dihydrotestosterone (DHT), a potent androgen, which explains its inclusion in discussions about "androgen optimization." However, its effects are dose-dependent, and excessive intake may disrupt hormonal equilibrium—a nuance often overlooked in online debates.
In clinical settings, Epiandrosterone (CAS No. 481-29-8) is studied for its neuroactive properties. Some research hypothesizes its role in "cognitive function" due to interactions with GABA receptors, linking it to searches like "steroids and brain health." This multidisciplinary relevance—spanning endocrinology, sports science, and neurology—makes it a uniquely versatile compound.
For those considering supplementation, understanding Epiandrosterone's pharmacokinetics is essential. Its oral bioavailability and half-life vary based on formulation, prompting searches for "best Epiandrosterone delivery methods." Micronized versions or transdermal applications are increasingly marketed to address absorption challenges.
In conclusion, Epiandrosterone (CAS No. 481-29-8) represents a fascinating intersection of natural biochemistry and modern health trends. Whether explored for "fitness performance," "metabolic support," or "hormonal balance," its multifaceted actions continue to inspire both scientific inquiry and consumer interest. As with any bioactive compound, individualized approaches and professional guidance remain paramount.
481-29-8 (Epiandrosterone) Related Products
- 1231-82-9(11-Oxo Androsterone)
- 1225-01-0(Estran-17-one,3-hydroxy-, (3a,5a)-)
- 53512-52-0((3S,5R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione)
- 4601-47-2(3beta-Hydroxy-5alpha-androstane-6,17-dione)
- 566-00-7(5beta-Pregnane-11,20-dione, 3beta-hydroxy-)
- 570-27-4(5alpha-Androstan-11-one, 3beta-hydroxy-)
- 53-41-8(Androsterone)
- 53512-53-1(Androstane-6,17-dione, 3-hydroxy-, (3alpha,5alpha)-)
- 1175-06-0(6-Ketocholestanol)
- 128-21-2(Epipregnanolone)